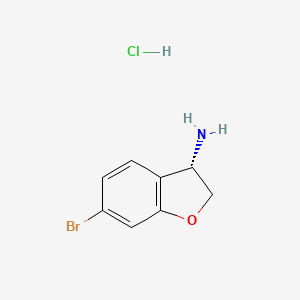

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

説明

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral benzofuran derivative with a bromine substituent at the 6-position of the fused aromatic ring and an amine group at the 3-position of the dihydrofuran moiety. Its molecular formula is C₈H₉BrClNO, with a molecular weight of 250.52 g/mol . The hydrochloride salt form improves its solubility in polar solvents, making it suitable for pharmacological studies.

特性

IUPAC Name |

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTOLFCXRXFGKD-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride typically involves several steps:

Bromination: The starting material, 2,3-dihydro-1-benzofuran, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3rd position.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

化学反応の分析

Types of Reactions

Oxidation: (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride can undergo oxidation reactions to form corresponding oxides or quinones.

Reduction: The compound can be reduced to form dihydro derivatives or amine derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can occur at the bromine or amine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofurans, amine derivatives, and oxidized compounds, depending on the reaction conditions and reagents used.

科学的研究の応用

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to two closely related derivatives:

(3S)-7-Bromo-2,3-dihydro-3-benzofuranamine (CAS 1228557-01-4)

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (Product Code OMXX-277512-01)

Structural and Physicochemical Differences

Impact of Halogen Position (6 vs. 7)

- Bromine at 6-position : The 6-bromo substitution creates a distinct electronic environment due to proximity to the oxygen atom in the benzofuran ring. This may enhance dipole interactions in biological systems compared to the 7-bromo analog .

- This positional difference could influence reactivity in nucleophilic substitutions or binding to hydrophobic pockets .

Halogen Type: Bromine vs. Fluorine

- Bromine : Larger atomic radius and higher lipophilicity improve membrane permeability but may reduce aqueous solubility. Bromine’s polarizability enhances van der Waals interactions in hydrophobic environments .

- Fluorine : Smaller size and high electronegativity favor hydrogen bonding and metabolic stability. The 7-fluoro analog’s reduced molecular weight (189.61 vs. 250.52) may enhance bioavailability .

Research Findings and Implications

Pharmacological Considerations

- Lipophilicity : The 6-bromo compound’s higher logP (predicted) suggests superior blood-brain barrier penetration compared to the fluoro analog, which may be advantageous for central nervous system targets .

- Solubility : The hydrochloride salt form of the 6-bromo and 7-fluoro derivatives ensures better aqueous solubility than the free-base 7-bromo analog, facilitating in vitro assays .

生物活性

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is a chemical compound belonging to the benzofuran class, characterized by its unique structural features that include a bromine atom at the 6th position and an amine group at the 3rd position. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name: (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

- Molecular Formula: C8H9BrClNO

- Molecular Weight: 250.52 g/mol

- CAS Number: 2225878-88-4

The biological activity of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom facilitates halogen bonding. These interactions may modulate the activity of various enzymes and receptors, leading to significant biological effects .

Antimicrobial Properties

Research indicates that (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can suppress the growth of rapidly dividing cancer cell lines, such as A549 cells, more effectively than slower-growing fibroblast cells. This selective cytotoxicity suggests potential for development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-bromo-2,3-dihydro-1-benzofuran | Lacks amine group | Different chemical properties |

| 2,3-dihydro-1-benzofuran-3-amine | Lacks bromine | Reduced reactivity |

| 6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | Chlorine instead of bromine | Different antimicrobial profile |

The unique combination of bromine and amine groups in (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride contributes to its distinct biological activities compared to similar compounds .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives of benzofurans exhibited varying degrees of antimicrobial activity against different bacterial strains. The compound showed significant activity against MRSA with an MIC of 0.98 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

- Cytotoxicity in Cancer Cells : In another investigation focusing on cancer cell lines, (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride was found to preferentially inhibit the proliferation of A549 lung cancer cells compared to non-cancerous fibroblasts. This selectivity indicates a promising avenue for further research into its use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。